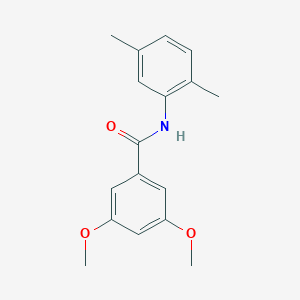
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, also known as DDB, is a synthetic compound that has gained attention from researchers due to its potential in various scientific applications.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been found to bind to DNA, specifically to the minor groove, through hydrogen bonding and van der Waals interactions. This binding results in changes in the DNA structure and can lead to inhibition of DNA replication and transcription. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to bind to proteins, such as histones, and affect their function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to its ability to bind to DNA and inhibit DNA replication and transcription, leading to cell death. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its unique chemical structure and properties make it a valuable tool for studying DNA-binding and protein interactions. However, one limitation of using N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy and safety in vivo. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide could be used as a tool for studying protein-DNA interactions and for developing new drugs that target these interactions. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, or N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, is a synthetic compound with potential in various scientific applications. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in high purity. This method has been reported to yield N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in good yields and high purity, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been studied for its potential use in various scientific applications, including as a fluorescent probe for DNA-binding studies, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Propiedades
Número CAS |
5665-12-3 |
|---|---|
Nombre del producto |
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-12(2)16(7-11)18-17(19)13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) |
Clave InChI |
MFJPQFGBZHLTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




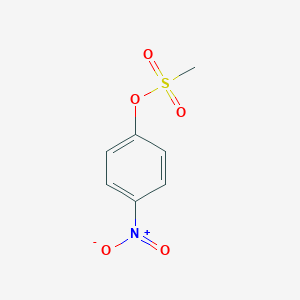
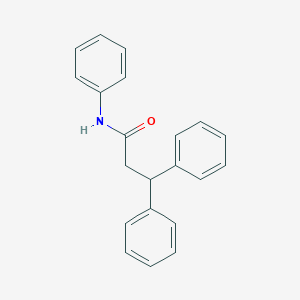
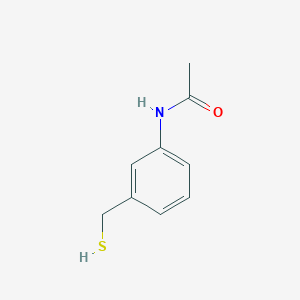
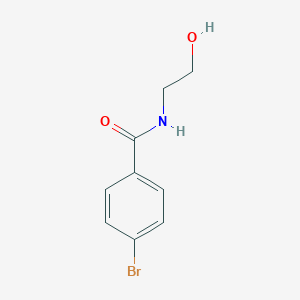

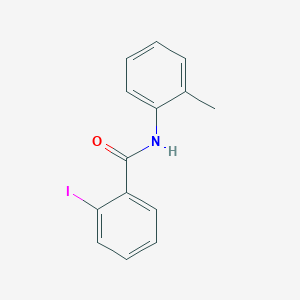
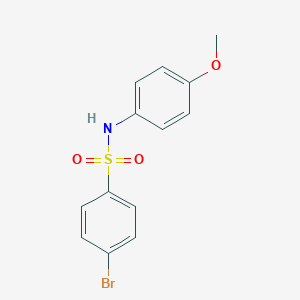
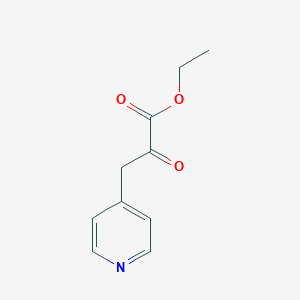
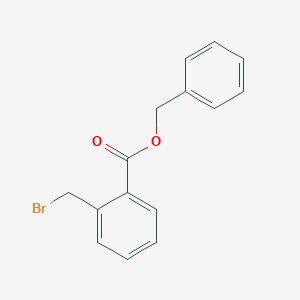
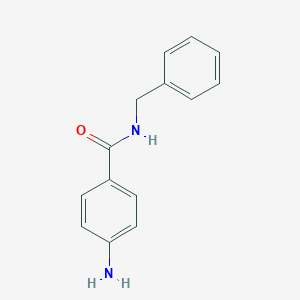

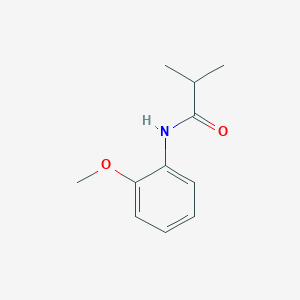
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)